Extraction Selectivity: 2-Methyl-1-pentanol vs. 3-Methyl-1-butanol for 2,3-Butanediol Recovery
In the liquid-liquid extraction of 2,3-butanediol from water, 2-methyl-1-pentanol demonstrates significantly higher selectivity than 3-methyl-1-butanol (isoamyl alcohol) [1]. This is a critical performance metric for downstream processing in biomanufacturing.
| Evidence Dimension | Selectivity (S) for 2,3-butanediol extraction |
|---|---|
| Target Compound Data | S = 3.29 to 7.97 |
| Comparator Or Baseline | 3-methyl-1-butanol: S = 2.29 to 5.80 |
| Quantified Difference | 2-Methyl-1-pentanol provides up to 2.17 units higher selectivity (a relative improvement of up to ~37%). |
| Conditions | Ternary system {water + 2,3-butanediol + solvent} at 298.2 K, 308.2 K, and 318.2 K. |
Why This Matters
Higher selectivity directly translates to a more efficient separation, requiring fewer stages and lower solvent volumes, which reduces both capital and operating costs in industrial extraction processes.
- [1] Kim, H. J., Yim, J.-H., & Lim, J. S. (2020). Measurement and correlation of ternary system {water + 2,3-butanediol + 2-methyl-1-pentanol} and {water + 2,3-butanediol + 3-methyl-1-butanol} liquid-liquid equilibrium data. Fluid Phase Equilibria, 519, 112639. View Source
